L-valyl-L-phenylalanine
Overview
Description
L-valyl-L-phenylalanine is a compound with the molecular formula C14H20N2O3 . It has been reported as a biocompatible polymer .
Synthesis Analysis
A systematic engineering approach has been developed for the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . This could potentially be applied to the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 264.32 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm³, a boiling point of 493.2±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C . It also has a molar refractivity of 72.2±0.3 cm³ .Scientific Research Applications
Application in Biosynthesis and Metabolic Engineering
L-Phenylalanine (L-Phe), a component of L-Valyl-L-Phenylalanine, plays a significant role in food and medicinal applications. Research has demonstrated the effective use of E. coli in the biosynthesis of phenylalanine. The study focused on identifying key enzymes in the shikimate pathway that are critical for phenylalanine production. By increasing the concentrations of certain enzymes, a notable increase in the yield of phenylalanine was achieved, showcasing its potential in metabolic engineering (Ding et al., 2016).
Crystallography and Molecular Structure Studies
In the realm of crystallography, this compound has provided insights into peptide molecular structures. Studies have identified various conformations of this dipeptide, contributing to our understanding of beta-turns in protein structures. The crystal structure analysis offered a detailed view of hydrogen bonding and interactions around hydrophobic groups, aiding in the comprehension of peptide and protein structures (Görbitz, 2002).
Role in Amino Acid Tracer Methodology
This compound has been instrumental in tracer methodology studies, particularly in metabolic research. These studies have utilized isotopically labeled amino acids, including phenylalanine and valine, to measure whole body and organ production rates. This research is crucial for understanding the distribution and metabolism of amino acids in the body (Hallemeesch et al., 2000).
Biotechnological and Therapeutic Applications
Phenylalanine ammonia-lyase (PAL), an enzyme linked to L-Phenylalanine, has numerous biotechnological and therapeutic applications. It is used in the production of trans-cinnamic acid and other aromatic chemicals. PAL's role in secondary phenylpropanoid metabolism of plants and its therapeutic potential in conditions like phenylketonuria and cancer treatment have been explored (Kawatra et al., 2020).
Polymerization and Material Science
L-Valine and L-Phenylalanine have been used in the preparation of chiral monomers for norbornene-based polymers. These polymers, synthesized via ring-opening metathesis polymerization, have potential applications in material science and engineering (Buchmeiser et al., 2000).
Enzyme Studies and Genetic Engineering
Studies have also focused on the molecular characterization and genetic engineering of enzymes related to phenylalanine production. For instance, a study on Zea mays Phenylalanine Ammonia-Lyase (ZmPAL2) highlighted its high activity and potential in trans-cinnamic acid production from L-Phenylalanine. This research provides valuable insights into enzyme engineering for enhanced production of specific compounds (Zang et al., 2015).
Therapeutic Applications
Additionally, PAL's role in enzyme therapy for diseases like phenylketonuria and as a potential therapeutic enzyme in cancer treatment has been emphasized. The unique properties of PAL, like its high substrate specificity and catalytic efficacy, make it a promising candidate for various biomedical applications (Kawatra et al., 2020).
Enzyme Interaction Studies
Furthermore, this compound has been utilized in studies examining enzyme interactions, such as its binding to thermolysin. These studies provide insights into the mechanism of enzyme action and substrate processing, contributing to a deeper understanding of biochemical pathways (Holden & Matthews, 1989).
Synthesis and Biotechnological Production
In the context of synthesis and biotechnological production, genetic engineering of Escherichia coli has been explored to improve L-Phenylalanine production. This area of research focuses on optimizing metabolic pathways and genetic manipulation to enhance the yield of L-Phenylalanine, demonstrating the compound's significance in biotechnological applications (Liu et al., 2018).
Agricultural and Plant Biology Research
In agricultural and plant biology research, studies on L-Phenylalanine ammonia-lyase (PAL) have provided insights into grass cell wall biosynthesis. These studies help in understanding the biochemical pathways involved in plant growth and development, with implications for agricultural science and crop improvement (Barros et al., 2016).
Mechanism of Action
Target of Action
H-VAL-PHE-OH, also known as Valylphenylalanine, is a dipeptide consisting of the amino acids valine and phenylalanine . The primary targets of this compound are cytotoxic T-lymphocytes or natural killer cells . These cells play a crucial role in the immune response, particularly in the destruction of cancer cells and cells infected by viruses .
Mode of Action
The alkyl esters of dipeptides, such as H-VAL-PHE-OH, interact with their targets (cytotoxic T-lymphocytes or natural killer cells) by depleting them from organisms, cell populations, or tissues . This interaction results in a decrease in the number of these cells, which can have significant effects on the immune response .
Biochemical Pathways
It is known that the compound’s action on cytotoxic t-lymphocytes or natural killer cells can influence various immune response pathways .
Pharmacokinetics
Like other peptides, it is likely to be absorbed into the bloodstream after administration and distributed throughout the body . It is also likely to be metabolized by various enzymes and excreted through the kidneys .
Result of Action
The depletion of cytotoxic T-lymphocytes or natural killer cells by H-VAL-PHE-OH can result in significant changes in the immune response . This can potentially lead to a decreased ability to fight off infections or cancer cells .
Action Environment
The action, efficacy, and stability of H-VAL-PHE-OH can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability .
Safety and Hazards
L-valyl-L-phenylalanine is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
L-Valyl-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of tyrosine, a critical precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . The interaction of this compound with these biomolecules significantly influences the biochemical reactions within the body.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the production of neurotransmitters that regulate mood, suggesting a potential role in neurological health .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is converted into tyrosine, which is then used to synthesize neurotransmitters like dopamine and norepinephrine .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific threshold effects have been observed in these studies, high doses may cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDXQBALKCYSZ-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959966 | |
Record name | Valylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3918-92-1 | |
Record name | Valylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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